4-n-Butyl-2'-chlorobenzophenone
Overview
Description
- 4-n-Butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is also known by its IUPAC name: (4-butylphenyl)(2-chlorophenyl)methanone .
- This compound is a white to off-white solid with a molecular weight of 272.77 g/mol .
- It is used in various applications, including as a starting material for the synthesis of other organic compounds.
Synthesis Analysis
- The synthesis of 4-n-Butyl-2’-chlorobenzophenone can be achieved through several methods. One common approach involves the reaction of butylbenzene with 2-chlorobenzoyl chloride .
- The reaction proceeds via an acylation process, where the chlorine atom from the benzoyl chloride replaces a hydrogen atom on the butylbenzene ring.
Molecular Structure Analysis
- The molecular structure of 4-n-Butyl-2’-chlorobenzophenone consists of a butyl group (a four-carbon alkyl chain) attached to the 2’-position of a chlorobenzophenone .
- The IUPAC name reflects this structure: (4-butylphenyl)(2-chlorophenyl)methanone .
Chemical Reactions Analysis
- 4-n-Butyl-2’-chlorobenzophenone can participate in various chemical reactions, including nucleophilic substitutions, acylations, and more.
- For example, it can undergo nucleophilic substitution reactions with cyanide ion (CN^-) to form n-butyl cyanide.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 4-n-Butyl-2’-chlorobenzophenone is approximately 50-52°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone , ethanol , and chloroform .
- Appearance : It appears as a white to off-white crystalline solid .
Scientific Research Applications
Polymer Synthesis and Modification
Alkyne metathesis of 1,4-dipropynylated benzenes has been reported, where high-molecular-weight poly(p-phenyleneethynylenes) are formed. This process uses a catalyst system formed from commercially available Mo(CO)6 and 4-chlorophenol or 4-trifluoromethylphenol in situ, demonstrating the role of chlorobenzophenones in the synthesis of novel polymeric materials with potential applications in electronics, optics, and material science (Kloppenburg, Jones, & Bunz, 1999).
Environmental Chemistry and Pollutant Degradation
Research on 4-tert-butylphenol, a compound structurally related to 4-n-Butyl-2'-chlorobenzophenone, in the context of environmental pollution, indicates its significance in studying the degradation pathways of phenolic endocrine-disrupting chemicals. Studies have shown that such compounds can be effectively transformed through processes like ferrate(VI) oxidation, revealing insights into water treatment and pollutant degradation strategies (Zheng et al., 2020).
Catalysis and Chemical Reactions
The synthesis of bis(o-iminobenzosemiquinonato)metal complexes demonstrates the utility of chlorobenzophenones in creating complex metal-ligand assemblies with potential applications in catalysis and as models for studying redox processes in biological systems. Such complexes provide valuable insights into the electronic structures of transition-metal complexes containing radical ligands, which are crucial for developing new catalytic processes and understanding biological redox reactions (Chaudhuri et al., 2001).
Safety And Hazards
- 4-n-Butyl-2’-chlorobenzophenone is considered hazardous due to its skin and eye irritation potential.
- It is essential to avoid contact with skin, eyes, and clothing. If ingested or inhaled, seek medical attention.
- Store it in a well-ventilated place, away from open flames and heat sources.
Future Directions
- Research on the applications of 4-n-Butyl-2’-chlorobenzophenone in various fields, such as pharmaceuticals, materials science, and organic synthesis, could provide valuable insights.
- Investigate its potential as a building block for novel compounds or as a starting material for more complex syntheses.
properties
IUPAC Name |
(4-butylphenyl)-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQNAVSVKINOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612484 | |
Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Butyl-2'-chlorobenzophenone | |
CAS RN |
64357-55-7 | |
Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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